tert-butyl N-[(3S,5S)-5-(iodomethyl)-2-oxooxolan-3-yl]carbamate
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Overview
Description
tert-butyl N-[(3S,5S)-5-(iodomethyl)-2-oxooxolan-3-yl]carbamate: is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, an iodomethyl group, and an oxolanone ring
Preparation Methods
The synthesis of tert-butyl N-[(3S,5S)-5-(iodomethyl)-2-oxooxolan-3-yl]carbamate typically involves multiple stepsThe reaction conditions often involve the use of reagents such as hydrogen chloride gas for deprotection and various organic solvents for the reaction steps .
Chemical Reactions Analysis
tert-butyl N-[(3S,5S)-5-(iodomethyl)-2-oxooxolan-3-yl]carbamate undergoes several types of chemical reactions:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxolanone ring.
Deprotection: The tert-butyl carbamate group can be removed under acidic conditions, such as exposure to hydrogen chloride gas.
Common reagents used in these reactions include hydrogen chloride gas, various nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl N-[(3S,5S)-5-(iodomethyl)-2-oxooxolan-3-yl]carbamate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving carbamate compounds.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S,5S)-5-(iodomethyl)-2-oxooxolan-3-yl]carbamate involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The oxolanone ring and tert-butyl carbamate group can also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
tert-butyl N-[(3S,5S)-5-(iodomethyl)-2-oxooxolan-3-yl]carbamate can be compared with other similar compounds, such as:
tert-butyl N-[(3S,5S)-5-(bromomethyl)-2-oxooxolan-3-yl]carbamate: Similar structure but with a bromomethyl group instead of an iodomethyl group.
tert-butyl N-[(3S,5S)-5-(chloromethyl)-2-oxooxolan-3-yl]carbamate: Similar structure but with a chloromethyl group instead of an iodomethyl group.
The uniqueness of this compound lies in its specific reactivity due to the presence of the iodomethyl group, which can participate in unique substitution reactions compared to its bromomethyl and chloromethyl analogs .
Properties
Molecular Formula |
C10H16INO4 |
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Molecular Weight |
341.14 g/mol |
IUPAC Name |
tert-butyl N-[(3S,5S)-5-(iodomethyl)-2-oxooxolan-3-yl]carbamate |
InChI |
InChI=1S/C10H16INO4/c1-10(2,3)16-9(14)12-7-4-6(5-11)15-8(7)13/h6-7H,4-5H2,1-3H3,(H,12,14)/t6-,7-/m0/s1 |
InChI Key |
MHDLRVDHFSLXGO-BQBZGAKWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](OC1=O)CI |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(OC1=O)CI |
Origin of Product |
United States |
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